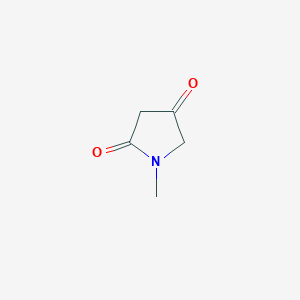

1-Methylpyrrolidine-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylpyrrolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-6-3-4(7)2-5(6)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXMNKXQKQCYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=O)CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558453 | |

| Record name | 1-Methylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37772-91-1 | |

| Record name | 1-Methylpyrrolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methylpyrrolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-Methylpyrrolidine-2,4-dione

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methylpyrrolidine-2,4-dione, a heterocyclic scaffold of significant interest to the pharmaceutical and chemical research communities. The pyrrolidine-2,4-dione core, a derivative of tetramic acid, is a privileged structure found in numerous biologically active natural products and synthetic compounds. This document details two primary, field-proven synthetic methodologies: the intramolecular Dieckmann condensation and a route utilizing Meldrum's acid. For each method, we provide a detailed rationale, mechanistic insights, and step-by-step experimental protocols. Furthermore, a thorough guide to the structural characterization of the target compound using modern spectroscopic techniques—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is presented. This whitepaper is intended to serve as an essential resource for researchers, chemists, and drug development professionals engaged in the synthesis and application of novel heterocyclic entities.

Introduction: The Significance of the Pyrrolidine-2,4-dione Scaffold

The pyrrolidine ring is a foundational motif in medicinal chemistry, appearing in over 20 FDA-approved drugs. Its N-methylated dione derivative, this compound, belongs to a class of compounds that are analogs of tetramic acids. This structural class is renowned for its diverse biological activities, which include antibiotic, antiviral, and antitumor properties. The versatility of the dione functionality allows for further chemical modification, making it a valuable building block for creating libraries of compounds for drug discovery.

The core challenge in synthesizing this molecule lies in the efficient construction of the five-membered heterocyclic ring with precise control over the placement of the carbonyl groups. This guide addresses this challenge by presenting robust synthetic strategies that are both reproducible and scalable. Understanding these synthetic pathways and the corresponding characterization techniques is paramount for any scientist working with this important class of molecules.

Physicochemical and Structural Properties

A foundational understanding of a compound's physical and chemical properties is essential for its synthesis, purification, and application. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₅H₇NO₂ | PubChem[1] |

| Molecular Weight | 113.11 g/mol | PubChem[1] |

| CAS Number | 37772-91-1 | PubChem[1] |

| Canonical SMILES | CN1CC(=O)CC1=O | PubChem[1] |

| InChIKey | LVXMNKXQKQCYAH-UHFFFAOYSA-N | PubChem[1] |

Synthetic Methodologies

The construction of the this compound ring can be approached from several strategic directions. We will detail two of the most effective and mechanistically distinct methods.

Method 1: Intramolecular Dieckmann Condensation

The Dieckmann condensation is a powerful and reliable organic reaction for forming cyclic β-keto esters via the intramolecular cyclization of diesters.[2][3] For the synthesis of a five-membered ring like this compound, a 1,6-diester (or its nitrogenous equivalent) is required.[2] The reaction is base-catalyzed and proceeds through the formation of a key enolate intermediate.[4][5]

Principle & Rationale: The logic of this approach is to construct a linear precursor containing all the necessary atoms and then induce cyclization. The starting material is a diester derivative of N-methyliminodiacetic acid. A strong, sterically hindered base is chosen to promote the formation of the enolate at the α-carbon without competing with nucleophilic attack on the ester carbonyls.[6] The subsequent intramolecular nucleophilic attack by the enolate on the second ester group forges the five-membered ring.

Proposed Reaction Scheme: Starting Material: Diethyl N-methyl-3-oxapentanedioate Product: Ethyl 1-methyl-2,4-dione-pyrrolidine-3-carboxylate (intermediate) -> this compound

Mechanistic Workflow: The mechanism involves several discrete, well-understood steps, beginning with the deprotonation of an α-carbon to generate a nucleophilic enolate.

Sources

An In-depth Technical Guide to the Synthesis of 1-Methylpyrrolidine-2,4-dione

Abstract

1-Methylpyrrolidine-2,4-dione, a core scaffold in the broader class of tetramic acids, is a pivotal building block in medicinal chemistry and natural product synthesis.[1] Its derivatives are known to exhibit a wide range of biological activities.[2][3][4][5] This guide provides an in-depth analysis of the primary synthetic methodologies for constructing this valuable heterocyclic motif. We will dissect the mechanistic underpinnings of both classical and modern synthetic routes, offering field-proven insights into experimental design and execution. The discussion will focus on the venerable Dieckmann condensation as a foundational approach and contrast it with contemporary multicomponent strategies, providing researchers with a comprehensive understanding of the available synthetic arsenal.

Introduction: The Significance of the this compound Scaffold

The pyrrolidine-2,4-dione ring system is a recurring structural motif in a multitude of biologically active natural products and synthetic compounds.[1][6] This privileged scaffold is often associated with antibiotic, antiviral, and antineoplastic properties, making its efficient synthesis a topic of considerable interest for drug discovery programs.[4][5] this compound serves as a fundamental and versatile starting material for the elaboration of more complex, substituted analogs. A deep understanding of its synthesis is therefore crucial for chemists aiming to explore the chemical space around this important pharmacophore.

Foundational Synthesis: The Dieckmann Condensation

The Dieckmann condensation is a classic, robust, and widely employed method for the formation of five- and six-membered cyclic β-keto esters.[7][8][9] It is an intramolecular variant of the Claisen condensation, involving the cyclization of a diester under the influence of a strong base.[7][10] For the synthesis of this compound, the strategy relies on the intramolecular cyclization of an N-methylated amino diester.

Mechanistic Rationale

The core transformation begins with an acyclic precursor, typically derived from sarcosine (N-methylglycine). The synthesis involves two key stages: preparation of the diester precursor and its subsequent base-mediated cyclization.

The generally accepted mechanism proceeds as follows[8][10][11]:

-

Enolate Formation: A strong base, such as sodium ethoxide, abstracts an acidic α-proton from one of the ester groups to form an enolate.

-

Intramolecular Nucleophilic Attack: The newly formed enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the other ester group within the same molecule. This forms a five-membered ring and a tetrahedral intermediate.

-

Leaving Group Elimination: The tetrahedral intermediate collapses, expelling an alkoxide (e.g., ethoxide) as a leaving group to form the cyclic β-keto ester.

-

Deprotonation (Driving Force): The resulting product, 1-methyl-3-alkoxycarbonylpyrrolidine-2,4-dione, still possesses an acidic proton between the two carbonyl groups. The alkoxide generated in the previous step rapidly deprotonates this position. This irreversible acid-base reaction is the thermodynamic driving force for the entire condensation, shifting the equilibrium towards the cyclized product.[10]

-

Acidic Workup: A final acidic workup is required to protonate the enolate and yield the neutral this compound.

Caption: Workflow of the Dieckmann Condensation for this compound synthesis.

Field-Proven Experimental Protocol

This protocol is a representative procedure adapted from the principles of Claisen and Dieckmann condensations for similar substrates.[12][13] The key starting material is sarcosine ethyl ester (or ethyl N-methylaminoacetate).[14]

Objective: To synthesize this compound via Dieckmann condensation.

Materials:

-

Sarcosine ethyl ester hydrochloride[14]

-

Ethyl acetate (anhydrous)[13]

-

Sodium metal or Sodium ethoxide

-

Toluene (anhydrous)

-

Hydrochloric acid (concentrated)

-

Diethyl ether

-

Magnesium sulfate (anhydrous)

Procedure:

-

Preparation of the Acyclic Precursor (N-acetyl sarcosine ethyl ester):

-

To a solution of sarcosine ethyl ester (1.0 eq) in a suitable solvent like dichloromethane, add a base such as triethylamine (1.1 eq).

-

Cool the mixture to 0 °C and slowly add acetyl chloride or acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work up the reaction by washing with water and brine, dry the organic layer over magnesium sulfate, and concentrate under reduced pressure to obtain the N-acylated precursor.

-

-

Dieckmann Cyclization:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., Nitrogen or Argon), prepare a suspension of sodium ethoxide (1.1 eq) in anhydrous toluene.

-

Add the N-acetyl sarcosine ethyl ester (1.0 eq), dissolved in anhydrous toluene, dropwise to the suspension at room temperature.

-

After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. A precipitate of the sodium salt of the product should form.

-

-

Workup and Purification:

-

Carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid. Adjust the pH to ~2-3.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate or diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization or silica gel column chromatography.

-

Modern Approaches: Multicomponent Synthesis

While the Dieckmann condensation is reliable, it often requires multiple steps and strictly anhydrous conditions. Modern organic synthesis emphasizes efficiency, atom economy, and operational simplicity. Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, are exemplary of this philosophy.

Mechanistic Rationale

A notable one-pot synthesis of substituted 1-methylpyrrolidine-2,4-diones involves the reaction of Meldrum's acid, an aldehyde, and methylamine. This approach builds the heterocyclic ring in a highly convergent fashion. While the direct synthesis of the unsubstituted this compound might use formaldehyde or a synthetic equivalent, the general mechanism provides a powerful route to derivatives.

The mechanism is thought to proceed via the following cascade:

-

Knoevenagel Condensation: The aldehyde reacts with the highly acidic Meldrum's acid to form an alkylidene intermediate.

-

Michael Addition: Methylamine acts as a nucleophile and adds to the β-position of the activated alkene (a 1,4-conjugate addition or Michael addition).

-

Intramolecular Cyclization: The nitrogen's lone pair then attacks one of the carbonyl groups of the Meldrum's acid derivative, leading to ring closure and the formation of a tetrahedral intermediate.

-

Ring Opening and Decarboxylation: The intermediate collapses, leading to the opening of the Meldrum's acid ring and subsequent loss of acetone and carbon dioxide, which drives the reaction forward to form the stable pyrrolidine-2,4-dione ring.

Caption: A streamlined multicomponent approach to pyrrolidine-2,4-diones.

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on factors such as the desired substitution pattern, scale, and available starting materials.

| Parameter | Dieckmann Condensation | Multicomponent Synthesis |

| Starting Materials | Sarcosine derivatives, esters | Meldrum's acid, aldehydes, methylamine |

| Number of Steps | Typically 2-3 steps | One-pot |

| Key Reagents | Strong base (e.g., NaOEt, NaH) | Often catalyst-free or mild acid/base |

| Reaction Conditions | Anhydrous, often requires heating | Milder conditions, often at room temp. |

| Atom Economy | Moderate (loss of alcohol) | High |

| Scope | Good for unsubstituted core | Excellent for C3-substituted analogs |

| Key Advantage | Well-established, reliable | High efficiency, operational simplicity |

Conclusion

The synthesis of this compound can be approached through several effective strategies. The classical Dieckmann condensation provides a robust and well-understood pathway to the core scaffold, relying on the intramolecular cyclization of an amino diester.[7][9][11] This method, while reliable, is characteristic of traditional multistep synthesis. In contrast, modern multicomponent reactions offer a more convergent and efficient alternative, particularly for generating libraries of substituted analogs in a single, atom-economical step. The selection of the optimal synthetic route will be dictated by the specific goals of the research program, balancing the trade-offs between classical reliability and modern efficiency. Both methodologies represent powerful tools in the arsenal of the medicinal and synthetic chemist for accessing this important class of heterocyclic compounds.

References

- Mechanochemical synthesis of tetramic acids and their biomimetic ring expansion to 4-hydroxy-2-pyridones.Green Chemistry (RSC Publishing).

- Novel Method of Tetramic Acid Synthesis: Silver-Catalyzed Carbon Dioxide Incorporation into Propargylic Amine and Intramolecular Rearrangement.Organic Letters - ACS Publications.

- Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus.National Institutes of Health (NIH).

- Recent Advances in the Total Synthesis of Tetramic Acid-Containing Natural Products.Wiley Online Library.

- Biosynthetic strategies for tetramic acid formation.RSC Publishing.

- How is 1-Methylpyrrolidine synthesized?Guidechem.

- The Discovery and History of 1-Methylpyrrolidine: An In-depth Technical Guide.Benchchem.

- Dieckmann Condensation.SynArchive.

- Dieckmann Condensation.Alfa Chemistry.

- Dieckmann Condensation.J&K Scientific LLC.

- Dieckmann Condensation.Organic Chemistry Portal.

- Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones.Beilstein Journals.

- Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents.PubMed.

- Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents.PubMed.

- Dieckmann condensation – An Intramolecular Claisen Reaction.Chemistry Steps.

- Synthesis of unique pyrrolidines for drug discovery.Enamine.

- Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents | Request PDF.ResearchGate.

- Traceless solid-phase synthesis of pyrrolidine-2,4-dione. Reagents and...ResearchGate.

- One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst.Green Chemistry (RSC Publishing).

- This compound | C5H7NO2 | CID 14286216.PubChem.

- Pyrrolidine synthesis.Organic Chemistry Portal.

- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl).National Institutes of Health (NIH).

- Multi-Component One-Pot Synthesis and Antimicrobial Activities of 3-Methyl-1,4-diphenyl-7-thioxo-4,6,8,9-tetrahydro-pyrazolo[5,4-b]pyrimidino[5,4-e]pyridine-5-one and Related Derivatives.MDPI.

- Condensation of ethyl acetate.Google Patents.

- Acetoacetic acid, ethyl ester.Organic Syntheses Procedure.

- Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism).Doceri.

- Claisen Condensation| Ethyl acetate to β-Keto ester | Explanation & Mechanism|.YouTube.

- Ethyl N-methylaminoacetate hydrochloride | C5H12ClNO2 | CID 171173.PubChem - NIH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Tetramic Acid Fragments Derived from Vancoresmycin Showing Inhibitory Effects towards S. aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthetic strategies for tetramic acid formation - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. synarchive.com [synarchive.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Dieckmann Condensation [organic-chemistry.org]

- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]

- 11. jk-sci.com [jk-sci.com]

- 12. US2843622A - Condensation of ethyl acetate - Google Patents [patents.google.com]

- 13. orgsyn.org [orgsyn.org]

- 14. Ethyl N-methylaminoacetate hydrochloride | C5H12ClNO2 | CID 171173 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological activity of 1-Methylpyrrolidine-2,4-dione

An In-Depth Technical Guide on the Biological Activity of the Pyrrolidinedione Scaffold

A Note to the Researcher: The specific compound, 1-Methylpyrrolidine-2,4-dione, is a discrete chemical entity for which publicly accessible, in-depth biological activity data is scarce. However, the core chemical structure, the pyrrolidinedione ring, is a highly privileged scaffold in medicinal chemistry. It serves as the foundation for a multitude of derivatives exhibiting a broad spectrum of significant biological activities. This guide, therefore, provides a comprehensive exploration of the biological landscape of the pyrrolidinedione scaffold, with a primary focus on its 2,4-dione and the closely related and extensively studied 2,5-dione isomers. By examining the activities of various derivatives, we aim to provide researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential inherent in this versatile heterocyclic system.

Introduction to the Pyrrolidinedione Scaffold

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a cornerstone in drug discovery, present in numerous FDA-approved drugs.[1] Its saturated, sp3-hybridized nature allows for a three-dimensional exploration of chemical space, a critical feature for achieving specific and high-affinity interactions with biological targets.[2] When functionalized with two ketone groups, it forms the pyrrolidinedione scaffold. This core structure is found in various derivatives that have been investigated for a wide range of pharmacological applications, including as anticonvulsant, antimicrobial, anti-inflammatory, and anticancer agents.[3][4][5] The versatility of the pyrrolidinedione scaffold lies in the ability to readily introduce substituents at the nitrogen atom and at the carbon atoms of the ring, allowing for the fine-tuning of its physicochemical and pharmacological properties.

Synthesis of the Pyrrolidinedione Core

The construction of the pyrrolidinedione ring can be achieved through several synthetic strategies. A common approach involves the cyclization of precursor molecules containing the necessary carbon and nitrogen framework. For instance, the synthesis of pyrrolidine-2,4-dione derivatives can be accomplished through a traceless solid-phase synthesis, as illustrated below.[6]

Caption: Generalized workflow for the solid-phase synthesis of pyrrolidine-2,4-dione derivatives.[6]

This diagram outlines a multi-step synthesis on a solid support, which allows for the efficient construction and purification of a library of pyrrolidinedione derivatives. The key steps include the attachment of an amino acid to the resin, protection and alkylation of the nitrogen, acylation, and a final intramolecular Wittig reaction to form the heterocyclic ring, followed by cleavage from the resin.

Biological Activities of Pyrrolidinedione Derivatives

The pyrrolidinedione scaffold has proven to be a fertile ground for the discovery of new therapeutic agents. The following sections detail the most significant biological activities reported for its derivatives.

Anticonvulsant Activity

A substantial body of research has focused on the anticonvulsant properties of pyrrolidine-2,5-dione derivatives.[7][8][9] These compounds have shown efficacy in various preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests.[7]

Mechanism of Action: The anticonvulsant effects of many pyrrolidinedione derivatives are believed to be mediated through their interaction with voltage-gated sodium and calcium channels in the central nervous system.[2][9] By modulating the activity of these channels, these compounds can reduce neuronal excitability and suppress seizure propagation. Some derivatives may also exert their effects through interactions with serotonergic or α1-adrenergic receptors, or by influencing the GABAergic system.[10]

Caption: Putative mechanism of anticonvulsant action for pyrrolidinedione derivatives.

Structure-Activity Relationship (SAR): SAR studies have revealed that the anticonvulsant activity is highly dependent on the nature and position of substituents on the pyrrolidinedione ring.[2] For instance, the presence of certain aryl groups on the nitrogen atom and specific substituents at the 3-position of the ring have been shown to be crucial for potent activity.[2]

| Compound/Derivative Class | Key Structural Features | Reported Activity | Reference |

| 2-(2-Chlorophenyl)hexahydro-1H-isoindole-1,3(2H)-dione | Fused ring system | Active in the 6-Hz psychomotor seizure model | [7] |

| 1-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione | Phenylpiperazine moiety with trifluoromethyl group | High activity in MES, scPTZ, and 6-Hz tests | [8] |

| Hybrid compounds with ethosuximide, levetiracetam, or lacosamide fragments | Combination of pharmacophores | Broad spectrum of activity in MES, scPTZ, and 6-Hz models | [9] |

| 1-Acyl-2-pyrrolidinone derivatives | Acyl group at position 1 | Anticonvulsant effect on picrotoxin-induced seizures | [11] |

Antimicrobial and Antifungal Activity

Derivatives of pyrrolidinedione have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.[3][12][13] This makes them attractive candidates for the development of new anti-infective agents, particularly in the face of growing antimicrobial resistance.

Mechanism of Action: The antimicrobial mechanisms of pyrrolidinediones are varied. Some derivatives are known to inhibit essential bacterial enzymes, such as MurA, which is involved in the early stages of peptidoglycan biosynthesis.[14] Others may disrupt the fungal cell membrane, leading to abnormal morphology and growth inhibition.[12] For example, scanning electron microscopy has shown that certain derivatives cause abnormal branches and swellings on fungal hyphae.[12]

Examples of Active Compounds:

-

A series of pyrrolidine-2,4-dione derivatives containing hydrazine and diphenyl ether pharmacophores exhibited potent antifungal activity against Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum.[12] One compound, in particular, showed an EC50 value of 0.39 μg/mL against R. solani, which was superior to the commercial fungicide boscalid.[12]

-

Pyrrolo[1,2-a]pyrazine-1,4-dione, a related dione derivative isolated from a marine bacterium, was found to be effective against multi-drug resistant Staphylococcus aureus.[15]

-

Certain 3-substituted 1,5-diphenylpyrrolidine-2,4-diones have shown pronounced inhibitory activity against Gram-positive bacteria.[16]

Anti-inflammatory Activity

The pyrrolidinedione scaffold has also been explored for its anti-inflammatory potential. Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX).[17][18]

Mechanism of Action: By inhibiting COX and LOX enzymes, these compounds can reduce the production of prostaglandins and leukotrienes, which are potent mediators of inflammation and pain.[18] Some derivatives have demonstrated selectivity for COX-2 over COX-1, which is a desirable property for reducing the gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[18]

| Compound Series | Target | Potency | Reference |

| N-substituted pyrrolidine-2,5-dione derivatives | COX-2 | IC50 of 0.98 μM for the most potent compound | [17][18] |

| 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones | Inducible nitric oxide synthase (iNOS) | IC50 of 43.69 ± 5.26 µM for the most potent compound | [19] |

Other Biological Activities

The therapeutic potential of the pyrrolidinedione scaffold extends beyond the activities detailed above. Research has also uncovered evidence for:

-

Anticancer Activity: Some pyrrolidine-2,3-dione derivatives have been investigated as potential antitumor agents.[4]

-

Anti-HIV Activity: A moderate anti-HIV-1 activity has been reported for a 3-arylidene-1,5-diphenylpyrrolidine-2,4-dione derivative.[16]

-

Larvicidal Activity: Pyrrolidine-2,4-dione derivatives have shown larvicidal activity against the mosquito Culex quinquefasciatus.[20][21]

Experimental Protocols

To aid researchers in the evaluation of pyrrolidinedione derivatives, detailed protocols for key biological assays are provided below.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

Principle: The MES test is a preclinical model used to identify compounds that can prevent the spread of seizures.

Procedure:

-

Administer the test compound to a group of mice at a predetermined dose and route (e.g., intraperitoneally).

-

After a specified time to allow for drug absorption, deliver a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hindlimb extension seizure.

-

The absence of the tonic hindlimb extension is considered as a positive result, indicating anticonvulsant activity.

-

A dose-response curve can be generated to determine the median effective dose (ED50).

In Vitro COX-2 Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant human COX-2.

Procedure:

-

Prepare a reaction mixture containing recombinant human COX-2 enzyme in a suitable buffer.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate, arachidonic acid.

-

Incubate the reaction mixture at 37°C for a specific time (e.g., 10 minutes).

-

Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Caption: A typical workflow for an in vitro COX-2 inhibition assay.

Conclusion and Future Perspectives

The pyrrolidinedione scaffold is a remarkably versatile platform for the design and discovery of novel therapeutic agents. While direct biological data on this compound remains limited, the extensive research on its derivatives clearly demonstrates the immense potential of this chemical class. The demonstrated anticonvulsant, antimicrobial, and anti-inflammatory activities highlight the broad applicability of pyrrolidinediones in addressing a range of unmet medical needs.

Future research in this area should continue to explore the vast chemical space around the pyrrolidinedione core. The synthesis of new libraries of derivatives with diverse substituents, coupled with high-throughput screening, will likely lead to the identification of compounds with enhanced potency and selectivity. Furthermore, a deeper understanding of the mechanisms of action of these compounds will be crucial for their rational design and optimization. The development of multi-target ligands based on the pyrrolidinedione scaffold also represents a promising strategy for the treatment of complex diseases.[9]

References

-

Obniska, J., et al. (2014). Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones. Archiv der Pharmazie, 347(10), 731-744. [Link]

-

Kamiński, K., et al. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & Medicinal Chemistry Letters, 21(19), 5890-5893. [Link]

-

Kaminski, K., & Obniska, J. (2016). Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current Medicinal Chemistry, 23(39), 4418-4433. [Link]

-

Kim, T. H., et al. (1995). Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. Archives of Pharmacal Research, 18(2), 97-101. [Link]

-

Polo, E., et al. (2014). Evaluation of Anticonvulsant Activity of Novel pyrrolidin-2-one Derivatives. Pharmacological Reports, 66(4), 654-659. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 26(4), 2459-2490. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Hu, P., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(44), 26343-26352. [Link]

-

Al-Zharani, M., et al. (2022). Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies. Journal of King Saud University - Science, 34(5), 102061. [Link]

-

Hu, P., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. ResearchGate. [Link]

-

Suganya, P., et al. (2021). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 11(35), 21464-21474. [Link]

-

Tih, A. E., et al. (2022). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone. BMC Research Notes, 15(1), 1-8. [Link]

-

Al-Ostoot, F. H., et al. (2020). Pyrrolidine‐2,3‐diones: Synthesis, Reactions and Biological Activity. ChemistrySelect, 5(28), 8567-8587. [Link]

-

Al-Said, M. S., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 56(12), 933-937. [Link]

-

Fischer, P. D., et al. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ACS Infectious Diseases, 8(11), 2266-2276. [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14, 1234567. [Link]

-

Sirin, Y., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology, 14. [Link]

-

Asif, M. (2021). Synthesis of some pyrrolidine-2,5-dione derivatives with biological activity against Gram-negative bacteria. ResearchGate. [Link]

-

Jiang, X., et al. (2014). Synthesis and antimicrobial activity of some new 1β-methylcarbapenem derivatives having pyrrolidine or piperidine moieties. ResearchGate. [Link]

-

Khan, I., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863. [Link]

-

Cernochova, J., et al. (2019). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ResearchGate. [Link]

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity, 26(4), 2459-2490. [Link]

-

Khan, I., et al. (2019). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. ResearchGate. [Link]

-

Singh, R., et al. (2021). Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. Molecules, 26(9), 2656. [Link]

-

Rothman, R. B., et al. (2008). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Pharmacology and Experimental Therapeutics, 325(1), 221-231. [Link]

-

Nguyen, N. T., et al. (2025). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Beilstein Journal of Organic Chemistry, 21, 817-829. [Link]

-

Boonme, P., et al. (2016). Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel. Indian Journal of Pharmaceutical Sciences, 78(4), 463-469. [Link]

-

Suganya, P., et al. (2021). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. RSC Advances, 11(35), 21464-21474. [Link]

-

Asif, M. (2018). An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate. [Link]

-

Al-Said, M. S., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193. [Link]

-

Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. ACS Omega. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of anticonvulsant activity of novel pyrrolidin-2-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and anticonvulsant activity of 1-acyl-2-pyrrolidinone derivatives. | Semantic Scholar [semanticscholar.org]

- 12. Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC [pmc.ncbi.nlm.nih.gov]

- 15. An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. beilstein-journals.org [beilstein-journals.org]

- 20. Mosquito larvicidal activity of pyrrolidine-2,4-dione derivatives: An investigation against Culex quinquefasciatus and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into 1-Methylpyrrolidine-2,4-dione in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with therapeutic potential has led to the identification of certain "privileged scaffolds"—core structures that can be readily modified to interact with a diverse range of biological targets. Among these, the pyrrolidine ring system has long been recognized for its prevalence in numerous natural products and FDA-approved drugs. This guide focuses on a particularly intriguing and synthetically accessible member of this family: 1-methylpyrrolidine-2,4-dione . Also known as N-methyltetramic acid, this scaffold presents a unique combination of structural rigidity, synthetic tractability, and electronic properties that make it an exceptional starting point for the design of innovative therapeutics. Its inherent ability to engage in various non-covalent interactions, coupled with the potential for strategic functionalization at multiple positions, has positioned this compound as a cornerstone in the development of a new generation of bioactive molecules. This guide will provide a comprehensive exploration of its synthesis, chemical reactivity, and burgeoning applications across a spectrum of therapeutic areas, offering field-proven insights for researchers at the forefront of drug discovery.

Core Synthesis of the this compound Scaffold

The construction of the this compound core is most efficiently achieved through a Dieckmann condensation, a robust and well-established intramolecular cyclization of a diester. The strategic starting material for this synthesis is an N-acylated derivative of an N-methylated amino acid ester, typically derived from N-methylglycine.

Synthetic Pathway Overview

The overall synthetic strategy involves three key stages: N-acylation of an N-methylamino acid ester, Dieckmann condensation to form the pyrrolidine-2,4-dione ring, and subsequent decarboxylation.

Caption: General synthetic route to this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methodologies for the synthesis of pyrrolidine-2,4-diones.[1]

Step 1: N-Acylation of N-Methylglycine Methyl Ester

-

To a solution of N-methylglycine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (2.2 eq) dropwise.

-

In a separate flask, prepare a solution of mono-ethyl malonate acid chloride (1.1 eq) in anhydrous DCM.

-

Add the acid chloride solution dropwise to the N-methylglycine methyl ester solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(ethoxycarbonylacetyl)-N-methylglycine methyl ester. This intermediate is often used in the next step without further purification.

Step 2: Dieckmann Condensation

-

Prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol in a flame-dried round-bottom flask under a nitrogen atmosphere.

-

Dissolve the crude N-(ethoxycarbonylacetyl)-N-methylglycine methyl ester from the previous step in anhydrous methanol.

-

Add the ester solution dropwise to the sodium methoxide solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.[2][3]

-

Monitor the formation of the cyclic β-keto ester by TLC.

-

After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid.

-

Remove the solvent under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

-

To the crude product from the Dieckmann condensation, add a 1:1 mixture of 6 M HCl and dioxane.

-

Heat the mixture to reflux for 4-8 hours to effect both hydrolysis of the ester and decarboxylation.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and extract with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Functionalization

The this compound scaffold possesses two primary sites for chemical modification: the nucleophilic C3 position and the electrophilic carbonyl groups. The presence of the N-methyl group prevents reactions at the nitrogen atom, thereby simplifying derivatization strategies.

Tautomerism and Reactivity at C3

The this compound core exists in equilibrium between its diketo and enol tautomers. The enol form is particularly important as it renders the C3 position nucleophilic, making it susceptible to electrophilic substitution.

Caption: Tautomeric equilibrium of the this compound core.

The acidity of the C3 proton allows for deprotonation with a suitable base, generating a stabilized enolate that can react with a variety of electrophiles. This reactivity is the cornerstone for introducing diverse functionalities at this position.

Key Functionalization Reactions

-

C-Acylation: The C3 position can be readily acylated using acid chlorides or anhydrides in the presence of a Lewis acid (e.g., BF₃·OEt₂) or a strong base to generate 3-acyl-1-methylpyrrolidine-2,4-diones.[1] These derivatives are valuable intermediates for further modification and are often found to possess significant biological activity.

-

Aldol Condensation: Reaction with aldehydes at the C3 position under basic conditions affords 3-(1-hydroxyalkyl) derivatives, which can be further dehydrated to yield 3-alkylidene products.

-

Michael Addition: The C3 position can act as a Michael donor, reacting with α,β-unsaturated carbonyl compounds to introduce alkyl chains with further functional handles.

-

Aminomethylation (Mannich Reaction): Reaction with formaldehyde and a secondary amine leads to the introduction of an aminomethyl group at the C3 position.

Medicinal Chemistry Applications of the this compound Scaffold

The versatility of the this compound core has been exploited in the development of a range of biologically active compounds. Its ability to serve as a scaffold for the presentation of various pharmacophoric elements has led to the discovery of potent agents in several therapeutic areas.

Enzyme Inhibition: Targeting Metabolic and Proliferative Pathways

The pyrrolidine-2,4-dione moiety is a known pharmacophore for a variety of enzymes, and N-methylated analogs are being explored for their potential to fine-tune activity and pharmacokinetic properties.

α-Amylase and α-Glucosidase Inhibition:

Derivatives of the pyrrolidine scaffold have shown promise as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes can be a therapeutic strategy for managing type 2 diabetes.[4] While much of the reported research focuses on N-Boc protected or other N-substituted analogs, the fundamental interactions of the pyrrolidine core with the enzyme active site provide a strong rationale for exploring 1-methylated derivatives.

| Compound ID | R Group | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) | Reference |

| 3g | 4-Methoxyphenyl | 26.24 | 18.04 | [4] |

| 3a | Phenyl | 36.32 | 47.19 | [4] |

| 3f | 3-Methoxyphenyl | 155.80 | 27.51 | [4] |

| 3e | 2-Methoxyphenyl | 159.51 | 28.55 | [4] |

| Acarbose | (Standard) | 5.50 | - | [4] |

| Metformin | (Standard) | 25.31 | - | [4] |

Note: The compounds listed are N-Boc-proline amides, which share a similar core structure and highlight the potential of the pyrrolidine scaffold in this therapeutic area.

Structure-Activity Relationship (SAR) Insights for Enzyme Inhibition:

-

Aromatic Substitution: The nature and position of substituents on an aromatic ring attached to the pyrrolidine core significantly influence inhibitory activity. For α-amylase and α-glucosidase inhibitors, electron-donating groups, such as a para-methoxy group, have been shown to enhance potency.[4]

-

Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to access the enzyme's active site.

Anticancer Activity

The tetramic acid scaffold is found in several natural products with potent antitumor activity.[5] Synthetic derivatives of this compound are being investigated as novel anticancer agents. The core structure can be elaborated to target various cancer-related pathways.

Case Study: Inhibition of Cancer Cell Proliferation

While specific data for this compound derivatives is emerging, related structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, certain pyrrolidinone-hydrazone derivatives have shown promising activity against prostate and melanoma cell lines.[6]

SAR Insights for Anticancer Activity:

-

Side Chain Modification: The nature of the substituent at the C3 position is critical for anticancer activity. Introduction of lipophilic and aromatic moieties can enhance cytotoxicity.

-

Hybrid Molecules: Fusing the this compound scaffold with other known anticancer pharmacophores is a promising strategy for developing novel, multi-targeted agents.

Antiviral and Antimicrobial Potential

The pyrrolidine-2,4-dione core is present in natural products with known antiviral and antibacterial properties.[7] This has spurred interest in the synthesis and evaluation of novel derivatives as potential anti-infective agents.

Antiviral Activity:

Derivatives of pyrrolidine have been investigated as inhibitors of viral proteases and other essential viral enzymes.[2] For example, some pyrrolidine derivatives have been explored as neuraminidase inhibitors for influenza.[8]

Antimicrobial Activity:

N-substituted 3-acetyltetramic acids, which are structurally related to this compound, have exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[9]

SAR Insights for Anti-infective Activity:

-

N-Alkylation: The length and nature of the N-alkyl substituent can modulate antibacterial potency.

-

C3-Acyl Group: The acyl group at the C3 position is a key determinant of antimicrobial activity. Variations in this group can lead to significant changes in the spectrum and potency of action.

Future Perspectives and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with the ability to introduce chemical diversity at key positions, makes it an attractive starting point for medicinal chemistry campaigns. Future research in this area will likely focus on:

-

Library Synthesis and High-Throughput Screening: The development of efficient solid-phase or parallel synthesis methodologies will enable the rapid generation of large libraries of this compound derivatives for high-throughput screening against a wide array of biological targets.

-

Structure-Based Drug Design: As more crystal structures of target proteins in complex with pyrrolidine-2,4-dione-based inhibitors become available, structure-based design approaches will play an increasingly important role in the optimization of lead compounds.

-

Exploration of New Therapeutic Areas: The full therapeutic potential of this scaffold remains to be unlocked. Future studies will undoubtedly explore its application in a broader range of diseases, including neurodegenerative disorders and inflammatory conditions.

References

-

Jones, R. C. F., Begley, M. J., Peterson, G. E., & Sumaria, S. (1990). Acylation of pyrrolidine-2,4-diones: a synthesis of 3-acyltetramic acids. X-Ray molecular structure of 3-[1-(difluoroboryloxy)ethylidene]-5-isopropyl-1-methyl-pyrrolidine-2,4-dione. Journal of the Chemical Society, Perkin Transactions 1, 1959-1968. [Link]

-

Bhat, A. A., Tandon, N., & Singh, I. (2024). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Heliyon, 10(20), e39444. [Link]

-

Di Gioia, M. L., Leggio, A., Liguori, A., Perri, F., & Siciliano, C. (2018). Synthesis of functionalised β-keto amides by aminoacylation/domino fragmentation of β-enamino amides. Beilstein Journal of Organic Chemistry, 14, 2596–2602. [Link]

-

Fokin, V. V., & Sharpless, K. B. (2002). A new method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. Angewandte Chemie International Edition, 41(17), 3177-3180. [Link]

-

Raimondi, M. V., Spatola, G., & Holl, R. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4855. [Link]

-

Fischer, M., & Jeschke, P. (2016). Representative synthesis of N‐methyl (A = CH3) tetramic acid derivatives 18 and 19. ResearchGate. [Link]

-

Scherlach, K., & Hertweck, C. (2014). Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity. Natural Product Reports, 31(8), 1086-1111. [Link]

-

Gaylord Chemical Company. (n.d.). Dieckmann Cyclization Comparative Reaction. gChem Global. [Link]

-

Kazmaier, U. (2017). C-h functionalization of n -methylated amino acids and peptides as tool in natural product synthesis. SciSpace. [Link]

-

Juškevičienė, D., Vaickelionienė, R., Vaickelionis, G., & Petraitis, J. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7856. [Link]

-

Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. (2020). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 25(23), 5655. [Link]

-

Li, H., & Beller, M. (2018). N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source. ACS Catalysis, 8(12), 11636–11645. [Link]

-

Penning, T. D., Chandrakumar, N. S., Desai, B. N., Djuric, S. W., Gasiecki, A. F., Liang, C. D., ... & Smith, W. G. (2002). Pyrrolidine and piperidine analogues of SC-57461A as potent, orally active inhibitors of leukotriene A(4) hydrolase. Bioorganic & medicinal chemistry letters, 12(23), 3383–3386. [Link]

-

Fischer, P. D., Abdel-Halim, M., & Ducho, C. (2022). Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. ChemMedChem, 17(22), e202200424. [Link]

-

Zhang, J., Wang, Q., Fang, H., Xu, W., Liu, A., & Du, G. (2007). Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorganic & medicinal chemistry, 15(7), 2749–2758. [Link]

-

Gitterman, C. O. (1965). Antitumor, cytotoxic, and antibacterial activities of tenuazonic acid and congeneric tetramic acids. Journal of medicinal chemistry, 8(4), 483–486. [Link]

-

LibreTexts. (2024, January 15). 6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Chemistry LibreTexts. [Link]

-

McMurry, J. (n.d.). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry: A Tenth Edition. OpenStax. [Link]

-

Rao, Z., Yu, L., Liu, M., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Bioorganic Chemistry. [Link]

-

Mendoza, D., & Gabaldon, C. (2021). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. Current pharmaceutical design, 27(31), 3400–3405. [Link]

-

Krchňák, V., & Smith, J. (2018). Traceless solid-phase synthesis of pyrrolidine-2,4-dione. ResearchGate. [Link]

-

Yendapally, R., Hurdle, J. G., Carson, E. I., Lee, R. B., & Lee, R. E. (2008). N-substituted 3-acetyltetramic acid derivatives as antibacterial agents. Journal of medicinal chemistry, 51(5), 1487–1491. [Link]

-

Shams el-Dine, S. A., Soliman, F. S., Ashour, F. A., & Saudi, M. N. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Die Pharmazie, 56(12), 933–937. [Link]

-

Hu, Y., Li, J., Yang, Y., Wang, Y., Song, B., & Chen, Z. (2021). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC advances, 11(52), 32963–32973. [Link]

- Liu, J., & Wang, J. (2020). Preparation method of N-methylpyrrolidine.

-

Rao, Z., Yu, L., Liu, M., et al. (2025). Discovery and evaluation of pyrimidine-2,4-dione derivatives as novel SARS-CoV-2 Mpro inhibitors with antiviral effect. Semantic Scholar. [Link]

-

Nguyen, V. T. (2021). Green Organic Synthesis of N-Methylpyrrolidine. ResearchGate. [Link]

-

Hu, Y., Li, J., Yang, Y., Wang, Y., Song, B., & Chen, Z. (2021). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 11(52), 32963-32973. [Link]

-

Perdih, A., & Dolenc, M. S. (2017). N-Methylation of FUNCTIONALIZED a-Amino Acids. ResearchGate. [Link]

-

Wang, Y., Wang, G., & Zhang, Z. (2019). One-pot synthesis of N-methylpyrrolidine (NMPD) using Cu- and Ni-modified ZSM-5 as an efficient catalyst. Green Chemistry, 21(21), 5898-5906. [Link]

-

Townsend, L. B., Drach, J. C., & Wotring, L. L. (1991). Synthesis, antiproliferative, and antiviral activity of certain 4-substituted and 4,5-disubstituted 7-[(1,3-dihydroxy-2-propoxy)methyl]pyrrolo[2,3-d]pyrimidines. Journal of medicinal chemistry, 34(6), 1938–1944. [Link]

-

PubChem. (n.d.). N-methyl-2-pyrrolidone. PubChem. [Link]

-

PubChem. (n.d.). 1-Methylpyrrolidine. PubChem. [Link]

-

Ben-Mefteh, G., Salhi, A., Al-Warhi, T., Al-Salahi, R., Marzouk, B., & Ghabbour, H. A. (2022). Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. Molecules, 27(21), 7277. [Link]

-

PubChem. (n.d.). PubChem. [Link]

Sources

- 1. The Biological and Chemical Diversity of Tetramic Acid Compounds from Marine-Derived Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antitumor, cytotoxic, and antibacterial activities of tenuazonic acid and congeneric tetramic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Naturally occurring tetramic acid products: isolation, structure elucidation and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones [beilstein-journals.org]

An In-Depth Technical Guide to the Structure-Activity Relationship of 1-Methylpyrrolidine-2,4-dione Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1-methylpyrrolidine-2,4-dione scaffold, a core structure in a class of compounds also known as tetramic acids, has garnered significant attention in medicinal chemistry. Its inherent structural features and synthetic tractability make it a privileged scaffold for the development of novel therapeutic agents across a spectrum of diseases. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into the chemical modifications that drive their biological activities. We will delve into their synthesis, explore their diverse pharmacological effects—with a particular focus on antifungal and antimicrobial properties—and elucidate the molecular interactions that underpin their therapeutic potential.

The this compound Core: A Foundation for Diverse Bioactivity

The this compound ring system is a five-membered heterocyclic motif characterized by a methyl group on the nitrogen atom and two carbonyl groups at positions 2 and 4. This core structure provides a rigid framework that can be strategically functionalized at various positions to modulate its physicochemical properties and biological target interactions. The presence of the two carbonyl groups and the nitrogen atom allows for a rich array of chemical transformations, enabling the synthesis of diverse libraries of compounds for SAR studies.

The versatility of this scaffold is underscored by the broad range of biological activities exhibited by its derivatives, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5] The exploration of this chemical space has been driven by the need for new therapeutic agents to combat drug resistance and address unmet medical needs.

Antifungal and Antimicrobial Activities: A Primary Focus

A significant body of research has been dedicated to investigating the antifungal and antimicrobial potential of this compound derivatives. These compounds have shown promising activity against a range of fungal and bacterial pathogens.

Antifungal Activity

Derivatives of this compound have demonstrated potent activity against various plant pathogenic fungi. A notable study focused on derivatives containing both hydrazine and diphenyl ether pharmacophores, which exhibited significant in vitro activity against Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Fusarium graminearum (Fg).[6]

Structure-Activity Relationship Insights:

A key determinant of antifungal potency in these derivatives is the nature of the substituent at the 3-position of the pyrrolidine-2,4-dione ring. Specifically, the introduction of a substituted phenylhydrazonomethyl moiety at this position has been shown to be crucial for activity.

Further SAR exploration has revealed that the electronic and steric properties of the substituents on the phenyl ring of the diphenyl ether moiety play a critical role in modulating antifungal efficacy. For instance, the presence of electron-withdrawing groups, such as halogens, on the terminal phenyl ring can enhance activity.

Quantitative SAR Data:

The following table summarizes the in vitro antifungal activity of a series of this compound derivatives against Rhizoctonia solani.

| Compound | R1 | R2 | EC50 (µg/mL) against R. solani |

| 4a | H | H | 15.23 |

| 4b | 4-F | H | 5.87 |

| 4h | 4-Cl | 4-F | 0.39 |

| Boscalid | (Commercial Fungicide) | 2.21 |

Data extracted from Hu et al. (2020).[6]

These data clearly indicate that the introduction of a fluorine atom at the 4-position of the first phenyl ring (R1) and a fluorine atom at the 4-position of the second phenyl ring (R2) leads to a significant increase in antifungal potency, with compound 4h being substantially more active than the commercial fungicide boscalid.[6]

Mechanism of Action:

The primary mechanism of antifungal action appears to be the inhibition of mycelial growth.[6] Scanning electron microscopy studies have revealed that treatment with active compounds leads to abnormal branching and swelling of fungal hyphae.[6] While the precise molecular target is still under investigation, it is hypothesized that these compounds may interfere with cell wall biosynthesis or membrane integrity.

Antimicrobial Activity

In addition to their antifungal properties, certain this compound derivatives have demonstrated antibacterial activity. For instance, 3-(1-ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione has shown moderate activity against both Staphylococcus aureus and Escherichia coli.[1]

Structure-Activity Relationship Insights:

The enamine moiety at the 3-position appears to be a key pharmacophore for antibacterial activity. The nature of the substituent on the enamine nitrogen can influence the spectrum and potency of activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the acylation of a pre-formed this compound core at the C-3 position.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of 3-substituted-1-methylpyrrolidine-2,4-dione derivatives.

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 3-Acyl-1-methylpyrrolidine-2,4-diones

This protocol describes a general method for the acylation of this compound at the C-3 position.

Materials:

-

This compound

-

Acid chloride (R-COCl)

-

Lewis acid (e.g., BF3·OEt2)

-

Anhydrous solvent (e.g., dichloromethane)

-

Methanol

Procedure:

-

Dissolve this compound in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the Lewis acid (e.g., 1.1 equivalents of BF3·OEt2) dropwise to the stirred solution.

-

After stirring for 15 minutes, add the acid chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3-acyl-1-methylpyrrolidine-2,4-dione.

Other Biological Activities: Emerging Frontiers

While the antifungal and antimicrobial activities of this compound derivatives are well-documented, research into their potential in other therapeutic areas is ongoing.

Anticancer Activity

Some pyrrolidine-2,4-dione derivatives have been investigated for their antineoplastic properties.[2][7][8] The mechanism of action is thought to involve the inhibition of key cellular processes in cancer cells. However, specific SAR studies on this compound derivatives as anticancer agents are limited, representing an area ripe for further investigation.

Anti-inflammatory Activity

Derivatives of the related pyrrolidine-2,3-dione scaffold have shown anti-inflammatory effects by inhibiting nitric oxide (NO) production.[5] This suggests that this compound derivatives may also possess anti-inflammatory potential, warranting further exploration.

Antiviral Activity

The broad biological activity profile of this scaffold suggests potential for antiviral applications. While some studies have explored the anti-HIV activity of related pyrrolidinones, dedicated research on this compound derivatives against viral targets is an emerging field.[7]

Future Directions and Perspectives

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Future research efforts should focus on:

-

Elucidation of Molecular Targets: Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design.

-

Expansion of SAR Studies: Systematic exploration of the chemical space around the this compound core is needed to identify derivatives with improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets.

-

In Vivo Efficacy and Safety: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy and safety profiles.

-

Development of Novel Synthetic Methodologies: The development of more efficient and versatile synthetic routes will facilitate the generation of diverse compound libraries for high-throughput screening.

By leveraging the insights gained from SAR studies and employing modern drug discovery technologies, the full therapeutic potential of this compound derivatives can be realized.

Experimental Protocols: Biological Assays

In Vitro Antifungal Assay Protocol

This protocol describes a standard method for evaluating the in vitro antifungal activity of test compounds against filamentous fungi.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Fungal strains (e.g., Rhizoctonia solani)

-

Sterile petri dishes

-

Micropipettes

Procedure:

-

Prepare PDA medium according to the manufacturer's instructions and autoclave.

-

Cool the molten PDA to 45-50 °C.

-

Add the test compound solution to the molten PDA to achieve the desired final concentrations. Ensure the final solvent concentration does not inhibit fungal growth.

-

Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) from a fresh culture of the target fungus.

-

Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

-

Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the fungal colony in the control group (without compound) and T is the average diameter of the fungal colony in the treatment group.

-

Determine the EC50 (half-maximal effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Visualization of Key Concepts

Core Scaffold and Key Substitution Points

Caption: Key substitution points on the this compound scaffold.

References

-

Hu, Y., et al. (2020). Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. RSC Advances, 10(34), 20136-20147. [Link]

-

Stoyanova, M. K., & Chimov, A. (2023). 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione. Molbank, 2023(1), M1556. [Link]

-

Saudi, M. N., et al. (2002). Synthesis of some 3- and 4-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial and antineoplastic agents. Reactions with tetramic acid, Part 5. Pharmazie, 57(8), 519-522. [Link]

-

El-Subbagh, H. I., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-937. [Link]

-

El-Dine, S. A., et al. (1991). Reactions with pyrrolidine-2,4-diones, III (1). Synthesis of some substituted 3-pyrrolin-2-ones and 4-hydrazonopyrrolidin-2-ones as potential antineoplastic and antimicrobial agents. Il Farmaco, 46(10), 1179-1193. [Link]

-

Moradi, S., et al. (2013). Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families. Avicenna journal of medical biotechnology, 5(1), 42–53. [Link]

-

Moradi, S., et al. (2013). Antifungal indole and pyrrolidine-2,4-Dione derivative peptidomimetic lead design based on in silico study of bioactive Peptide families. Avicenna journal of medical biotechnology, 5(1), 42–53. [Link]

-

López, C. M., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Organic & Biomolecular Chemistry. [Link]

-

Al-Omair, M. A., et al. (2023). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. Molecules, 28(13), 5139. [Link]

-

Kairytė, K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. Molecules, 28(23), 7806. [Link]

-

Kairytė, K., et al. (2023). Some of the 2-pyrrolidinone-based compounds with anticancer properties that have been obtained and evaluated by the research group to which the authors belong. ResearchGate. [Link]

-

Vaitkevičienė, G., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 1. [Link]

-

Basappa, et al. (2016). Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies. Medicinal Chemistry Research, 25(8), 1595-1605. [Link]

-

Szymańska, E., et al. (2022). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules, 27(19), 6598. [Link]

-

Sadiq, A., et al. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European journal of medicinal chemistry, 186, 111863. [Link]

-

Tumminakatti, S., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(15), 4998. [Link]

-

Al-Salahi, R., et al. (2022). Microbial Natural Products with Antiviral Activities, Including Anti-SARS-CoV-2: A Review. Molecules, 27(15), 4998. [Link]

-

Nguyen, T. H. L., et al. (2024). 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. RSC Advances, 14(20), 14036-14047. [Link]

-

López, C. M., et al. (2024). Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Organic & Biomolecular Chemistry. [Link]

-

Shestakova, T., et al. (2022). Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. Molecules, 27(21), 7293. [Link]

-

Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 29(22), 5202. [Link]

-